BenchChemオンラインストアへようこそ!

Mitragynine

Biased agonism G-protein signaling β-arrestin recruitment

Mitragynine is the only commercially available μ-opioid reference compound that combines G-protein-biased partial agonism (EC50 339 nM, Emax 34%) with zero β-arrestin-2 recruitment, even under GRK2-enhanced conditions, plus competitive κ-opioid antagonism (IC50 8.5 µM). Unlike morphine or 7-hydroxymitragynine, it does not depress respiration—it stimulates breathing frequency at supraspinal sites. This unique poly-receptor fingerprint cannot be replicated by any standard opioid comparator. Procure mitragynine when your research requires a clean G-protein signaling probe, a respiratory-safe opioid scaffold, or a lead molecule for OUD pharmacotherapy with demonstrated absence of intravenous self-administration liability.

Molecular Formula C23H30N2O4
Molecular Weight 398.5 g/mol
CAS No. 6202-22-8
Cat. No. B10764465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitragynine
CAS6202-22-8
Molecular FormulaC23H30N2O4
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
InChIInChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1
InChIKeyLELBFTMXCIIKKX-QVRQZEMUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in alcohol, chloroform, acetic acid

Structure & Identifiers


Interactive Chemical Structure Model





Mitragynine (CAS 6202-22-8) Procurement Guide: Evidence-Based Differentiation for Research and Industrial Sourcing


Mitragynine is the prototypical indole alkaloid of the Mitragyna speciosa (kratom) plant and represents an atypical class of μ-opioid receptor (MOR) modulators with a multi-receptor pharmacological profile distinct from classical morphinan opioids [1]. Characterized as a G-protein-biased partial agonist at human MOR with competitive antagonist activity at κ- and δ-opioid receptors, mitragynine occupies a unique pharmacological space that cannot be replicated by standard opioid comparators [2]. This guide presents the quantitative evidence that differentiates mitragynine from its closest analogs—morphine, 7-hydroxymitragynine, and buprenorphine—supporting informed procurement decisions for analgesic discovery, biased signaling research, and opioid safety pharmacology.

Mitragynine vs. In-Class Analogs: Why Generic Substitution Is Scientifically Unsupported


Mitragynine cannot be substituted with morphine, 7-hydroxymitragynine, or buprenorphine without fundamentally altering the experimental or therapeutic outcome. Morphine, a full MOR agonist, potently recruits β-arrestin-2 and induces dose-dependent respiratory depression [1]; 7-hydroxymitragynine exhibits ~9- to 22-fold higher MOR affinity than mitragynine and produces significant respiratory depression comparable to morphine [2][3]; buprenorphine, while also a partial MOR agonist, shows measurable β-arrestin recruitment and a distinct clinical profile [4]. Mitragynine alone combines G-protein-biased MOR partial agonism with no detectable β-arrestin-2 recruitment, κ- and δ-opioid receptor antagonism, and a respiratory stimulant effect at supraspinal sites—a constellation of properties that no single in-class comparator can reproduce [1][5]. Procurement of a substitute alkaloid would invalidate any study predicated on this unique pharmacological fingerprint.

Mitragynine Quantitative Differentiation Evidence: Head-to-Head Data for Informed Scientific Procurement


G-Protein-Biased MOR Partial Agonism with Zero Detectable β-Arrestin-2 Recruitment vs. Morphine and DAMGO

Mitragynine is a G-protein-biased partial agonist at human MOR that elicits no measurable β-arrestin-2 recruitment, a property that fundamentally differentiates it from classical opioids. In BRET-based G-protein dissociation assays in transfected HEK cells, mitragynine activated hMOR with an EC50 of 339 ± 178 nM and an Emax of 34% relative to DAMGO [1]. In contrast, in a β-arrestin-2 recruitment BRET assay performed under identical conditions, both mitragynine and 7-hydroxymitragynine elicited no measurable β-arrestin binding, even when co-expressed with GRK2 to enhance coupling, whereas DAMGO induced robust β-arrestin recruitment [2]. Morphine, a full MOR agonist, recruits β-arrestin-2 with an EC50 of 4.19 × 10⁻⁷ M and an Emax of 22.98% (normalized to DAMGO) [3]. This functional selectivity (G-protein bias without β-arrestin engagement) distinguishes mitragynine from both morphine and DAMGO and is hypothesized to underlie reduced respiratory depression, tolerance, and constipation [1].

Biased agonism G-protein signaling β-arrestin recruitment MOR functional selectivity

Bidirectional Respiratory Effects: Mitragynine Stimulates Breathing While Morphine and 7-HMG Depress It

Mitragynine exerts a respiratory stimulant effect that directly contrasts with the respiratory depression caused by morphine and 7-hydroxymitragynine (7-HMG). In awake, freely moving Sprague-Dawley rats, intravenous mitragynine unexpectedly increased respiratory frequency, whereas morphine and 7-HMG induced significant respiratory depression evidenced by reductions in breathing frequency, tidal volume, and minute volume [1]. The potency of 7-HMG to decrease minute volume by 50% was 4.5-fold greater than that of morphine. Critically, naloxone fully reversed the respiratory depression induced by both morphine and 7-HMG but did not alter the respiratory stimulant effects produced by mitragynine, indicating that mitragynine's respiratory effects are mediated through non-opioid receptor pathways [1]. This bidirectional respiratory profile is unique among opioid receptor modulators and has direct implications for safety pharmacology.

Respiratory depression Opioid safety Whole-body plethysmography Naloxone reversibility

Kappa and Delta Opioid Receptor Antagonism: Poly-Receptor Pharmacology Absent in Morphine

Unlike morphine, which acts solely as a MOR agonist, mitragynine functions as a competitive antagonist at human κ-opioid receptors (hKOR) and δ-opioid receptors (hDOR) while simultaneously acting as a partial MOR agonist [1]. In BRET-based functional assays, mitragynine antagonized hKOR with an IC50 of 8.5 ± 7.6 µM and a pA2 of 1.4 ± 0.40 µM, fully inhibiting the activity of the reference agonist U-50,488 [1]. At hDOR, mitragynine also exhibited antagonist activity, albeit with very low potency (IC50 >10 µM) [1]. Morphine, by contrast, shows no antagonist activity at either KOR or DOR; it binds KOR with a Ki of 48.9 ± 5.0 nM but functions as an agonist [2]. This combined MOR partial agonist/KOR antagonist/DOR antagonist profile is a differentiating pharmacological fingerprint that supports mitragynine's unique in vivo effects.

KOR antagonism DOR antagonism Poly-receptor pharmacology Mitragyna alkaloid scaffold

Limited Abuse Liability: Mitragynine Fails to Maintain Intravenous Self-Administration vs. Heroin and Methamphetamine

Mitragynine demonstrates significantly lower reinforcing efficacy than classical drugs of abuse, as evidenced by its failure to maintain intravenous self-administration in rats. In a single-session substitution paradigm, rats trained to self-administer methamphetamine (0.022 mg/kg/injection, i.v.) showed strong dose-dependent responding for both methamphetamine (0.002–0.068 mg/kg/injection) and heroin (0.001–0.03 mg/kg/injection), with maximal responding at 0.022 and 0.01 mg/kg/injection, respectively [1]. In contrast, no dose of mitragynine maintained response rates greater than those obtained with saline substitution, indicating a lack of primary reinforcing effects [1]. Receptor binding analysis in the same study revealed that mitragynine's affinity for the mu receptor was approximately 200-fold less than that for morphine [1]. Additionally, presession mitragynine treatment (0.1–3.0 mg/kg) selectively decreased heroin-maintained responding without affecting methamphetamine-maintained responding, suggesting potential for opioid-specific intervention [1].

Abuse liability Self-administration Reinforcing efficacy Opioid use disorder

Metabolic Ceiling Effect on Respiratory Depression: Built-in Rate Limitation vs. Dose-Dependent Morphine Depression

Mitragynine-induced respiratory depression is limited by a built-in pharmacokinetic ceiling effect arising from the rate-limiting metabolic conversion of mitragynine to 7-OH mitragynine. In mice, orally administered mitragynine showed a ceiling effect on respiratory depression at doses above 10 mg·kg⁻¹, whereby higher doses produced no additional respiratory depressant effect [1]. In contrast, 7-OH mitragynine induced dose-dependent respiratory depression without a ceiling, and morphine also exhibits dose-dependent respiratory depression with increasing overdose risk [1]. At equi-respiratory depressant doses (morphine 3.8 mg·kg⁻¹, mitragynine 5.5 mg·kg⁻¹, 7-OH mitragynine 1.9 mg·kg⁻¹, all p.o.), all three compounds produced similar overall anti-nociception (AUC analysis, no significant difference), demonstrating that mitragynine achieves comparable analgesia at equi-depressant doses but with a self-limiting respiratory profile [1]. Inhibition of CYP3A, the enzyme responsible for mitragynine-to-7-OH conversion, reduced both mitragynine-induced respiratory depression and anti-nociception, confirming the metabolic basis of this ceiling [2].

Metabolic conversion Ceiling effect 7-OH mitragynine CYP3A Respiratory safety

Binding Affinity Differential: ~200-Fold Weaker MOR Affinity Than Morphine Provides Wider Safety Margin

Mitragynine exhibits markedly lower μ-opioid receptor binding affinity compared to morphine and 7-hydroxymitragynine, contributing to its distinct pharmacological and safety profile. Competitive binding studies against [³H]-DAMGO at human MOR revealed Ki values of 238 ± 28 nM for mitragynine, versus 1.50 ± 0.04 nM for morphine and 16 ± 1 nM for 7-hydroxymitragynine [1]. Thus, mitragynine's MOR affinity is approximately 200-fold weaker than morphine and 15-fold weaker than 7-hydroxymitragynine. Furthermore, mitragynine exhibits moderate selectivity for MOR over KOR (>2-fold) and high selectivity over DOR (~>42-fold) [1][2]. Morphine, while possessing higher absolute MOR affinity, shows less selectivity over KOR (~33-fold), and both compounds have negligible DOR affinity (Ki >10,000 nM). This lower MOR affinity of mitragynine, combined with its G-protein bias and KOR/DOR antagonism, yields a wider functional safety margin that translates into reduced overdose risk in preclinical models [3].

Receptor binding affinity Ki Safety margin MOR selectivity

Mitragynine Prioritized Application Scenarios Based on Verified Differentiation Evidence


Biased Signaling Probe for MOR G-Protein vs. β-Arrestin Pathway Dissection

Mitragynine is an essential tool for laboratories studying functional selectivity at the μ-opioid receptor. Its unique property of partial G-protein agonism (EC50 = 339 nM, Emax = 34%) with zero detectable β-arrestin-2 recruitment—even under GRK2-enhanced conditions—makes it an ideal probe for isolating G-protein-mediated MOR signaling from arrestin-dependent pathways [1]. Unlike DAMGO (full agonist with robust arrestin recruitment) or morphine (measurable arrestin recruitment), mitragynine provides a clean pharmacological tool to test the hypothesis that G-protein bias correlates with reduced respiratory depression and constipation [2]. Academic and industrial medicinal chemistry groups procuring mitragynine for structure–activity relationship (SAR) campaigns can use it as a scaffold for developing novel biased agonists with improved therapeutic windows.

Respiratory Safety Pharmacology: Dissociating Analgesia from Respiratory Depression

The bidirectional respiratory effects of mitragynine—stimulation of breathing frequency vs. depression by morphine and 7-HMG—position it as a critical comparator in respiratory safety pharmacology studies [3]. Mitragynine's naloxone-insensitive respiratory stimulation suggests non-opioid mechanisms that may be harnessed to develop analgesics with reduced overdose lethality. Its metabolic ceiling effect (no additional respiratory depression above 10 mg·kg⁻¹ p.o. in mice) further distinguishes it from classical opioids with linear dose-respiratory depression relationships [4]. Preclinical CROs and pharma safety teams should prioritize mitragynine over morphine when the experimental objective requires a reference compound that does not suppress respiration at supratherapeutic doses.

Opioid Use Disorder Medication Development: Low-Abuse-Liability Lead Compound

Mitragynine's failure to maintain intravenous self-administration in rodents—in stark contrast to heroin and methamphetamine—positions it as a lead-like molecule for developing opioid use disorder (OUD) pharmacotherapies with reduced abuse potential [5]. Its ability to selectively decrease heroin-maintained responding without affecting psychostimulant reinforcement further suggests therapeutic specificity. Procurement of mitragynine is recommended for academic and industry programs targeting novel OUD treatments that require MOR engagement without the reinforcing effects inherent to classical opioids and buprenorphine.

Poly-Receptor Opioid Pharmacology: MOR Agonist/KOR Antagonist/DOR Antagonist Tool Compound

Mitragynine uniquely combines MOR partial agonism with competitive KOR antagonism (IC50 = 8.5 µM) and weak DOR antagonism, a triple-receptor profile not found in morphine, fentanyl, or buprenorphine [6]. This poly-receptor pharmacology is of growing interest for antidepressant development (KOR antagonism) and for analgesics with reduced dysphoria and tolerance. Medicinal chemistry teams undertaking multi-target opioid receptor programs should procure mitragynine as a reference standard for poly-pharmacology screening and as a starting scaffold for designing dual MOR/KOR ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mitragynine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.